molecular formula C10H6ClF3N2O B070707 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 175205-63-7

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B070707
M. Wt: 262.61 g/mol
InChI Key: INANILNLXTUPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, often involves the reaction of corresponding precursors under specific conditions. For instance, Yang et al. (2007) reported the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds via the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, demonstrating a method that could potentially be adapted for the synthesis of the chloromethyl variant by modifying the halogenation step (Yang et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the subject compound, is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences the compound's reactivity and physical properties. Studies on similar compounds, such as those by Ye et al. (2006), provide insights into the crystal structure and molecular configuration, which are crucial for understanding the chemical behavior and potential applications of these molecules (Ye et al., 2006).

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives have been used in various synthetic processes. For example, they have been utilized in the synthesis of difluoromethylene-containing compounds, showcasing their utility in creating diverse fluorinated structures (Yang et al., 2007).
  • These compounds also undergo reactions with other chemicals like KCN, leading to the formation of acetonitriles and alkanes, demonstrating their reactivity and potential in synthetic organic chemistry (Sağırlı & Dürüst, 2018).

Development of Novel Compounds

  • Researchers have explored the transformation of 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole into various novel compounds. This includes the conversion into 1,3,4-oxadiazoles, expanding the range of potential applications in chemical synthesis (El-Abadelah et al., 1991).

Pharmaceutical Applications

  • Certain derivatives of 3-(chloromethyl)-1,2,4-oxadiazole, such as those with 5-chloromethyl groups, have shown promise in the development of novel antimicrobial agents, indicating their potential use in pharmaceutical research (Rai et al., 2010).

Potential in Material Science

  • The use of 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in the synthesis of mesogens containing 1,3,4-oxadiazole fluorophore has been reported. These compounds have exhibited unique phase behaviors and photoluminescent properties, suggesting their application in material science, particularly in the field of liquid crystals and optoelectronics (Han et al., 2010).

properties

IUPAC Name

3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANILNLXTUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371486
Record name 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

CAS RN

175205-63-7
Record name 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.